

Synthesis and structural formula of O-Methylisourea hydrochloride

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Compound of Interest

Compound Name: **O-Methylisourea hydrochloride**

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An In-depth Technical Guide on the Synthesis and Structural Formula of **O-Methylisourea Hydrochloride**

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-Methylisourea hydrochloride is a valuable reagent in organic synthesis, particularly in the preparation of guanidine derivatives, which are prevalent in many biologically active compounds and pharmaceutical agents. This document provides a comprehensive overview of the synthesis, structural formula, and chemical properties of **O-Methylisourea hydrochloride**. Detailed experimental protocols, quantitative data, and a visual representation of the synthesis workflow are presented to serve as a practical guide for researchers in medicinal chemistry and drug development.

Chemical Structure and Properties

O-Methylisourea hydrochloride is the salt formed from the protonation of O-methylisourea with hydrochloric acid. The positive charge is delocalized across the nitrogen atoms.

Structural Formula:

The structure is characterized by a central carbon atom double-bonded to one nitrogen and single-bonded to another nitrogen and an oxygen atom, which is in turn bonded to a methyl

group.

Physicochemical Properties

A summary of the key quantitative data for **O-Methylisourea hydrochloride** is presented in Table 1.

Property	Value	Reference
Molecular Formula	C ₂ H ₇ ClN ₂ O	[1][2][3]
Molecular Weight	110.54 g/mol	[1][2][4]
Melting Point	116-119 °C (decomposes)	[5][6]
Appearance	Colorless crystalline solid	[7]
Solubility	Soluble in water, methanol, and ethanol	[5][6]
SMILES	COC(=N)N.Cl	[1][4]
InChI Key	MUDVUWOLBJRUGF-UHFFFAOYSA-N	[3][4]

Synthesis of O-Methylisourea Hydrochloride

Several methods for the synthesis of **O-Methylisourea hydrochloride** have been reported. The most common and well-documented laboratory procedure involves the reaction of cyanamide with anhydrous methanol in the presence of hydrogen chloride.[7] Alternative routes include the methylation of urea using reagents like dimethyl sulfate.[7][8]

Synthesis from Cyanamide and Methanol

This method, detailed in Organic Syntheses, is a reliable procedure for the laboratory-scale preparation of **O-Methylisourea hydrochloride**.[7] The overall reaction is as follows:



Part A: Preparation of Cyanamide (from Calcium Cyanamide)[7]

- In a large mortar, place 57 g (54 ml, 0.75 mole) of glacial acetic acid and 135 ml of water.
- Slowly add 40 g (0.5 mole) of commercial calcium cyanamide with continuous stirring and grinding. The mixture should remain acidic to litmus throughout the addition. The consistency will change from a thin cream to a thick, dark paste.
- After the addition is complete, allow the mixture to stand for 10-15 minutes.
- Transfer the paste to a Büchner funnel and remove the filtrate by suction.
- Wash the cake with 40 ml of water in two portions.
- The combined filtrate is a crude aqueous solution of cyanamide, which can be used directly in the next step or extracted.

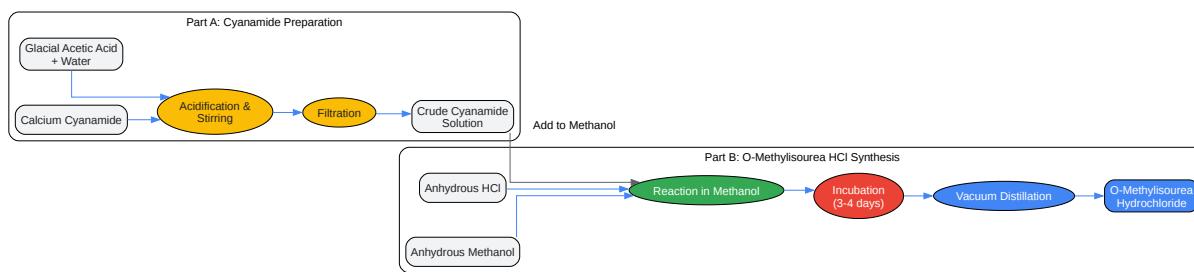
Part B: Synthesis of **O-Methylisourea hydrochloride**^[7]

- The crude cyanamide solution is taken up in 100 ml of anhydrous methanol. Decant the clear solution from any insoluble material.
- Pass anhydrous hydrogen chloride gas into the methanol solution. The temperature should be maintained at room temperature using an external ice bath for cooling.
- Continue the addition of HCl until the weight has increased by 1 g for every gram of crude cyanamide used (approximately 1.15 moles of HCl).
- Seal the reaction vessel and let it stand at room temperature for 3-4 days.
- After the reaction period, remove the methanol by distillation under reduced pressure.
- The resulting colorless crystalline solid is **O-Methylisourea hydrochloride**. Dry the product in a vacuum desiccator over potassium hydroxide and phosphorus pentoxide.

The purity of the product can be determined by volumetric analysis using Volhard's method and typically exceeds 98%.^[7]

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of **O-Methylisourea hydrochloride** from calcium cyanamide.



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Caption: Workflow for the synthesis of **O-Methylisourea hydrochloride**.

Alternative Synthesis Routes

An alternative method for preparing O-Methylisourea involves the methylation of urea.^[7] This can be achieved using dimethyl sulfate, as described in several patents.^{[8][9]} This route avoids the use of cyanamide, which can be unstable. The reaction of urea with dimethyl carbonate in the presence of a catalyst has also been reported as a method to produce O-methylisourea.^[10] These methods typically yield the corresponding sulfate salt, which can then be converted to the hydrochloride if desired.

Applications in Drug Development

O-Methylisourea hydrochloride serves as a key building block for the synthesis of substituted guanidines. The guanidinium group is a common structural motif in a wide range of biologically active molecules and pharmaceuticals due to its ability to form strong hydrogen bonds and exist in a protonated state at physiological pH. It is used in the synthesis of compounds targeting various receptors and enzymes.

Conclusion

This technical guide has detailed the synthesis, structural characteristics, and properties of **O-Methylisourea hydrochloride**. The provided experimental protocol for its synthesis from cyanamide offers a reliable and well-documented method for laboratory preparation. The summarized quantitative data and the visual workflow diagram are intended to support researchers and professionals in the fields of chemical synthesis and drug discovery in their work with this versatile reagent.

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- To cite this document: BenchChem. [Synthesis and structural formula of O-Methylisourea hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1229473#synthesis-and-structural-formula-of-o-methylisourea-hydrochloride]

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